molecular formula C11H10N2O4 B14220372 Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate CAS No. 594857-91-7

Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate

Cat. No.: B14220372
CAS No.: 594857-91-7
M. Wt: 234.21 g/mol
InChI Key: BQSIGIOPYZMOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .

Chemical Reactions Analysis

Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can lead to amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

594857-91-7

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-16-6-3-4-8-7(5-6)9(13-15)10(12-8)11(14)17-2/h3-5,12H,1-2H3

InChI Key

BQSIGIOPYZMOJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.